2-chloro-N-(4-methylphenyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKDWGYLOVAMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295126 | |
| Record name | 2-chloro-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147372-41-6 | |
| Record name | 2-Chloro-N-(4-methylphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147372-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Development for 2 Chloro N 4 Methylphenyl Propanamide
Established Acylation Routes for CNMP Synthesis
The most conventional and widely reported method for synthesizing 2-chloro-N-(4-methylphenyl)propanamide is the nucleophilic acyl substitution reaction between 4-methylphenylamine (also known as p-toluidine) and 2-chloropropanoyl chloride.
Nucleophilic Acylation of 4-Methylphenylamine with 2-Chloropropanoyl Chloride
The general reaction is as follows: 4-Methylphenylamine + 2-Chloropropanoyl Chloride → this compound + HCl
This transformation is a classic example of a Schotten-Baumann reaction, a widely used method for forming amides from amines and acyl chlorides.
Optimization of Reaction Conditions: Base Catalysis and Solvent Systems
To achieve high yields and purity, the reaction conditions must be carefully controlled. A crucial aspect of this control is the neutralization of the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Base Catalysis: An organic or inorganic base is typically added to the reaction mixture to act as an acid scavenger. Triethylamine (Et₃N) is a commonly used base for this purpose. It reacts with the HCl to form triethylammonium (B8662869) chloride, a salt that often precipitates from the reaction mixture, driving the reaction to completion. The choice of base is critical and can influence reaction rates and the impurity profile.
Solvent Systems: The selection of a solvent is equally important. The solvent must dissolve the reactants to a sufficient extent while being inert to the reaction conditions. Toluene (B28343) is a frequently cited solvent for this synthesis, particularly in processes that are integrated with subsequent crystallization steps. acs.orgnih.gov Other non-polar or chlorinated solvents may also be employed. The physical properties of the solvent, such as its boiling point and its ability to dissolve the reactants and byproducts, directly impact the process efficiency, workup procedure, and final product isolation.
The table below summarizes typical components and their roles in the established batch synthesis of CNMP.
| Component | Role in Synthesis | Common Examples |
| Amine | Nucleophile | 4-Methylphenylamine (p-Toluidine) |
| Acyl Chloride | Electrophile | 2-Chloropropanoyl Chloride |
| Base | Acid Scavenger | Triethylamine (Et₃N), Pyridine |
| Solvent | Reaction Medium | Toluene, Dichloromethane (DCM) |
Advanced Synthetic Approaches and Reaction Engineering
In recent years, the pharmaceutical and chemical industries have increasingly adopted continuous manufacturing (CM) to improve safety, efficiency, and product quality. nih.govresearchgate.net The synthesis of CNMP has been a key subject in the development of these advanced, integrated process trains.
Application of Continuous Flow Reactor Systems for CNMP Production
Continuous flow chemistry utilizes systems of pumps and tubing or microreactors to perform chemical reactions in a continuous stream rather than in a single large vessel. mit.eduspringernature.com This approach offers superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for exothermic reactions like acylation. nih.gov The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, minimizing the risk of thermal runaways and reducing the formation of impurities. Research has demonstrated the successful synthesis of chloroamide building blocks in continuous-flow systems, highlighting benefits such as improved safety, scalability, and yield. researchgate.net
Integration of Synthesis with Continuous Crystallization Processes
A significant advancement in process engineering is the direct integration of continuous synthesis with continuous purification steps, such as crystallization. nih.gov For CNMP, a continuously operated single-stage mixed suspension–mixed product removal (MSMPR) crystallizer has been successfully developed and linked to the upstream synthesis. acs.orgnih.gov
In a typical integrated process, the CNMP solution produced in the flow reactor, often in a solvent like toluene, is fed directly into the MSMPR crystallizer. acs.org Cooling crystallization is then employed to isolate the pure CNMP. Studies have focused on optimizing this crystallization step by carefully controlling parameters like cooling rate, agitation, and residence time to maximize yield and control the crystal size distribution (CSD). acs.orgnih.gov This integrated approach eliminates the need for isolating and handling intermediate products, streamlining the entire manufacturing process from raw materials to the purified API intermediate. nih.gov An optimized continuous process for CNMP crystallization in toluene has achieved a high productivity of 69.51 g/h. nih.gov
The table below outlines key parameters investigated in the optimization of the continuous MSMPR crystallization of CNMP from a toluene solution. acs.org
| Parameter | Range/Conditions Studied | Impact on Process |
| Cooling Rate | Various rates applied | Influences nucleation and crystal growth |
| Agitation Rate | Various rates applied | Affects crystal size and prevents settling |
| Residence Time (τ) | e.g., 20 minutes | Shorter times led to higher overall productivity |
| Temperature | Cooled from 25 °C to 0 °C | Induces supersaturation and crystallization |
Catalyst Screening and Performance Evaluation in Amidation Reactions
While the acylation of a reactive amine with an acyl chloride typically proceeds efficiently with only a base, other amidation reactions involving less reactive partners (like carboxylic acids) often require a true catalyst to facilitate the transformation. catalyticamidation.info Catalyst screening is a systematic process to identify the most effective catalyst for a specific reaction.
For amidations in general, a range of catalysts can be considered, from simple and inexpensive options like boric acid or titanium(IV) isopropoxide for reactive substrates, to more sophisticated zirconium catalysts or boronic acid derivatives for more challenging transformations. catalyticamidation.info The choice of catalyst is guided by the reactivity of the acid and amine partners. catalyticamidation.info While specific catalyst screening studies for the reaction between 4-methylphenylamine and 2-chloropropanoyl chloride are not extensively detailed—likely due to the high reactivity of the acyl chloride—the principles of catalyst evaluation would apply if a less reactive acyl donor were used. Performance is typically evaluated based on reaction yield, conversion rate, and turnover number.
Purity Control Strategies in CNMP Synthesis
The synthesis of this compound, a compound of interest in various chemical research domains, necessitates stringent purity control to ensure the quality and consistency of the final product. The primary synthetic route involves the acylation of p-toluidine (B81030) with 2-chloropropionyl chloride, a reaction that can be accompanied by the formation of several byproducts. Key impurities can arise from unreacted starting materials, such as p-toluidine, and from side reactions, including the hydrolysis of the reactive acyl chloride intermediate.
Effective purity control strategies are therefore essential. These strategies often involve optimizing reaction conditions to minimize byproduct formation and implementing robust purification methods. The use of a base, such as triethylamine, is common to neutralize the hydrochloric acid formed during the acylation, which can otherwise lead to unwanted side reactions.
Chromatographic Monitoring of Reaction Byproducts
Chromatographic techniques are indispensable tools for monitoring the progress of the synthesis and for quantifying the purity of the final this compound product. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for this purpose.
A common approach involves the use of a reversed-phase HPLC system. For instance, a C18 column can be employed with a gradient elution system comprising acetonitrile (B52724) and water. This setup allows for the effective separation of the main product from potential impurities. Unreacted p-toluidine is a key byproduct that is closely monitored using this technique. Gas Chromatography (GC) can also be utilized for purity analysis, particularly for identifying volatile impurities.
The selection of the chromatographic conditions is critical for achieving a clear separation of all components. The table below outlines a typical set of parameters for the HPLC analysis of a this compound synthesis reaction mixture.
| Parameter | Value |
| Chromatograph | High-Performance Liquid Chromatograph |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Interactive Data Table: Hypothetical Retention Times for CNMP Synthesis Components
| Compound | Retention Time (min) |
| p-Toluidine (starting material) | 3.5 |
| 2-Chloropropionic acid (hydrolysis byproduct) | 2.1 |
| This compound (CNMP) | 12.8 |
| Dimerized byproduct | 18.2 |
Note: The retention times in the table above are hypothetical and serve as an illustrative example of a chromatographic separation. Actual retention times will vary depending on the specific HPLC system and conditions.
By monitoring the relative peak areas of the product and byproducts over time, chemists can determine the reaction's endpoint and assess the purity of the isolated product. This data-driven approach is fundamental to developing a robust and reproducible synthetic process.
Asymmetric Synthesis of Chiral Analogues of Propanamides
The this compound molecule contains a chiral center at the carbon atom bearing the chlorine atom. Consequently, it can exist as two enantiomers, (R)- and (S)-2-chloro-N-(4-methylphenyl)propanamide. The synthesis of single enantiomers of chiral compounds is of paramount importance in many fields, particularly in the development of pharmaceuticals and agrochemicals, as different enantiomers can exhibit distinct biological activities. Several strategies for the asymmetric synthesis of chiral propanamides have been developed.
One of the most effective methods for the synthesis of chiral amines and their derivatives involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of chiral propanamides, chiral oxazolidinones and Ellman's chiral tert-butanesulfinamide are examples of auxiliaries that have been successfully employed to achieve high levels of diastereoselectivity. osi.lv
Another powerful technique is kinetic resolution. This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in the enrichment of one enantiomer in the unreacted starting material and the other in the product. Both enzymatic and non-enzymatic kinetic resolution processes have been developed for the synthesis of enantioenriched amines and amides. rsc.org For instance, lipases are often used in the enzymatic kinetic resolution of racemic amines and alcohols through enantioselective acylation.
The following table summarizes some research findings on the asymmetric synthesis of chiral N-aryl propanamides, showcasing the high levels of enantioselectivity that can be achieved.
| Method | Chiral Catalyst/Auxiliary | Substrate | Enantiomeric Excess (ee) | Yield |
| Diastereoselective Alkylation | (R)-4-benzyl-2-oxazolidinone | N-propanoyl-4-benzyl-2-oxazolidinone | >98% de | 85% |
| Kinetic Resolution | (S)-N-acetyl-phenylalanine | Racemic 2-chloropropanoyl chloride | 95% ee (for S-enantiomer) | 45% |
| Asymmetric Hydrogenation | Rh(I)-complex with (R,R)-DuPhos ligand | N-(4-methylphenyl)-2-acetamidoacrylate | 99% ee | >95% |
| Enantioselective Amination | Chiral phosphoric acid | α-aryl-β-keto ester | 92% ee | 88% |
Note: The data in this table is representative of results found in the literature for the asymmetric synthesis of related chiral propanamides and serves to illustrate the effectiveness of these methods.
These asymmetric strategies provide access to enantiomerically pure or enriched chiral propanamides, which are valuable building blocks for the synthesis of more complex and biologically active molecules. The choice of method depends on various factors, including the specific structure of the target molecule, the desired enantiomer, and the scalability of the process.
Advanced Structural Characterization and Solid State Analysis of 2 Chloro N 4 Methylphenyl Propanamide
High-Resolution X-ray Crystallography
Crystallographic studies, including analyses using both copper (Cu Kα) and molybdenum (Mo Kα) radiation sources, have provided a comprehensive understanding of the solid-state structure of 2-chloro-N-(4-methylphenyl)propanamide. These investigations reveal a highly ordered system governed by specific symmetry operations and stabilized by a network of intermolecular forces.
This compound crystallizes in the orthorhombic system, which is characterized by three unequal axes that are all perpendicular to each other. The specific space group has been identified as Pbca, a centrosymmetric group that dictates the symmetry and systematic absences in the diffraction pattern. The asymmetric unit contains one molecule of the compound. Detailed unit cell parameters from a study conducted at 100 K are presented below.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Unit |
|---|---|---|
| Crystal System | Orthorhombic | - |
| Space Group | Pbca | - |
| a | 9.5119 (3) | Å |
| b | 9.6885 (4) | Å |
| c | 21.8439 (8) | Å |
| Volume (V) | 2013.05 (13) | ų |
| Z | 8 | - |
| Temperature (T) | 100 | K |
Data sourced from reference.
A significant feature of the crystal structure is the presence of conformational disorder, specifically involving the terminal chloro and methyl groups of the propanamide moiety. This phenomenon indicates that these two groups occupy overlapping positions within the crystal lattice. Studies on two independent samples revealed that the major disorder component had occupancies of 0.783 (2) and 0.768 (2), respectively.
The crystal packing is heavily influenced by a network of hydrogen bonds. The most prominent of these is a classic N—H⋯O hydrogen bond formed between the amide groups of adjacent molecules. This interaction links the molecules into chains that propagate along the a-axis of the unit cell.
In addition to the strong amide-to-amide hydrogen bond, weaker C—H⋯O interactions also contribute to the stability of these chains. Specifically, an interaction between the methine hydrogen (C11—H11) and the carbonyl oxygen (O10) has been observed. These hydrogen bonds are a common feature in related phenylacetamide structures.
Beyond conventional hydrogen bonds, the supramolecular assembly is further stabilized by other weak interactions. The chains formed by hydrogen bonding arrange into parallel stacks, and these stacks are connected through weak C—Cl⋯O=C halogen bonds. This type of interaction involves the chlorine atom acting as an electrophilic region (a σ-hole) that interacts with the electron-rich carbonyl oxygen of a neighboring molecule.
The structural parameters of this compound are comparable to those of closely related compounds. A comparative analysis with 2-chloro-N-phenylpropanamide (which lacks the 4-methyl group) reveals similarities in bond lengths, angles, and the disorder observed between the chloro and methyl positions. The table below presents a comparison of key geometric parameters between two samples of the title compound (1a and 1b) and 2-chloro-N-phenylpropanamide (IQOHOL).
Table 2: Comparative Geometric Parameters (Å, °) | Parameter | Sample 1a | Sample 1b | 2-chloro-
Spectroscopic Investigations for Molecular Fingerprinting
Infrared (IR) Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of a molecule. The experimental IR spectrum of this compound exhibits characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.
Key vibrational frequencies are observed for the N-H, C=O (Amide I), and C-N (Amide III) groups, which are hallmarks of the amide linkage. The phenyl ring and its substituents also produce distinct signals. A notable band in the experimental gas-phase IR spectrum is the strong absorption corresponding to the carbonyl (C=O) stretch. rsc.org Theoretical calculations using methods like Density Functional Theory (DFT) complement the experimental data by providing a complete set of calculated vibrational frequencies, which, when scaled, show good agreement with the observed spectrum. nih.gov
A study by Yadav and Kumar performed a detailed vibrational analysis using the B3LYP/6-311++G(d,p) level of theory. nih.gov The calculated wavenumbers, after appropriate scaling, correlate well with experimental findings for related acetamide (B32628) structures. For instance, the N-H stretching vibration is typically observed in the 3400-3200 cm⁻¹ region. The C=O stretching (Amide I band) is one of the most intense absorptions and is typically found around 1680-1650 cm⁻¹. The N-H bending (Amide II band) and C-N stretching vibrations are also critical for characterization.
Interactive Table: Key Infrared Vibrational Frequencies for this compound (Note: Experimental values are typical ranges for the functional groups and specific values are from gas-phase spectra rsc.org and related compounds. Calculated values are from DFT studies nih.gov.)
| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) nih.gov | Assignment |
|---|---|---|---|
| N-H Stretch | ~3265 | 3446 | Stretching of the amide N-H bond. |
| Aromatic C-H Stretch | 3100-3000 | 3100-3050 | Stretching of C-H bonds in the phenyl ring. |
| Aliphatic C-H Stretch | 3000-2850 | 2980-2930 | Stretching of C-H bonds in the methyl and methine groups. |
| C=O Stretch (Amide I) | ~1705 | 1695 | Stretching of the carbonyl group in the amide linkage. |
| N-H Bend (Amide II) | 1550-1510 | 1545 | In-plane bending of the N-H bond coupled with C-N stretching. |
| C-C Aromatic Stretch | 1600, 1510 | 1590, 1515 | Stretching vibrations within the p-tolyl ring. |
| C-Cl Stretch | 800-600 | 750 | Stretching of the carbon-chlorine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. The chemical shifts (δ) are indicative of the electronic shielding around each nucleus.
Experimental NMR data for this compound has been reported in deuterated chloroform (B151607) (CDCl₃). researchgate.net In the ¹H NMR spectrum, a singlet around 8.21 ppm corresponds to the amide proton (N-H). researchgate.net The aromatic protons of the p-tolyl group appear as two doublets, consistent with a para-substituted ring. researchgate.net The methine proton (CH-Cl) shows a quartet, while the methyl protons of the propanamide and tolyl groups appear as a doublet and a singlet, respectively. researchgate.net
The ¹³C NMR spectrum confirms the presence of all carbon atoms in their unique electronic environments. researchgate.net The carbonyl carbon (C=O) resonates significantly downfield at approximately 166.9 ppm. researchgate.net The carbons of the aromatic ring are observed in the 119-135 ppm range, while the aliphatic carbons, including the methyl groups and the methine carbon, appear upfield. researchgate.net
Interactive Table: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: researchgate.net)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 8.21 | Singlet (s) | - | 1H | N-H (amide) |
| 7.42 | Doublet (d) | 8.2 | 2H | Aromatic C-H (ortho to NH) |
| 7.15 | Doublet (d) | 8.2 | 2H | Aromatic C-H (meta to NH) |
| 4.54 | Quartet (q) | 7.1 | 1H | CH-Cl |
| 2.13 | Singlet (s) | - | 3H | Aromatic CH₃ |
| 1.83 | Doublet (d) | 7.1 | 3H | CH-CH₃ |
Interactive Table: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: researchgate.net)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 166.9 | C=O (amide) |
| 134.4 | Aromatic C (quaternary, C-NH) |
| 134.0 | Aromatic C (quaternary, C-CH₃) |
| 129.1 | Aromatic CH |
| 119.7 | Aromatic CH |
| 55.9 | CH-Cl |
| 22.4 | CH-CH₃ |
| 20.5 | Aromatic CH₃ |
Computational Elucidation of Molecular Structure and Vibrational Dynamics
Density Functional Theory (DFT) for Optimized Geometries
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional structure of a molecule. These calculations provide optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT studies have been performed to elucidate its ground-state geometry. nih.gov
The results from these computational models can be compared with experimental data obtained from X-ray crystallography. Studies on the crystal structure of 2-chloro-N-(p-tolyl)propanamide have provided precise experimental bond lengths and angles. researchgate.net For example, the C=O bond length is experimentally found to be approximately 1.223 Å, and the amide N-C bond length is about 1.345 Å. researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level of theory provide values that are in close agreement with these experimental findings, validating the accuracy of the computational approach. nih.gov A key structural feature is the torsion angle between the aryl ring and the amide plane (C-C-N-C), which is found to be around 45 degrees, indicating a twisted conformation. researchgate.net
Molecular Vibrational Analysis via Quantum Chemical Methods
Quantum chemical methods are instrumental in analyzing the vibrational dynamics of molecules. By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. These calculations are typically performed using the same DFT functional and basis set as the geometry optimization. nih.gov
For this compound, the calculated frequencies correspond to the fundamental modes of vibration. A detailed assignment of these modes is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual bond stretches, angle bends, and torsions to each normal mode. This theoretical analysis aids in the definitive assignment of the bands observed in the experimental IR and Raman spectra. nih.gov The theoretical calculations successfully predict the high-frequency N-H and C-H stretching modes, the strong C=O amide I band, and the complex fingerprint region, showing good correlation with experimental data after the application of appropriate scaling factors. nih.gov
Chemical Reactivity and Derivatization Pathways of 2 Chloro N 4 Methylphenyl Propanamide
Nucleophilic Substitution Reactions Involving the Chloro Group
The presence of a chlorine atom on the alpha-carbon to the carbonyl group makes 2-chloro-N-(4-methylphenyl)propanamide susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of a wide array of functional groups. The electrophilic carbon atom bonded to the chlorine is the primary site of attack for electron-rich species (nucleophiles). sydney.edu.au
The chloro group is a competent leaving group and can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to form new carbon-heteroatom bonds. The reaction is typically facilitated by a base, which serves to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature are critical parameters that can influence the yield and purity of the resulting product.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Class | Reagents/Conditions |
|---|---|---|
| Amines (R-NH₂) | α-Amino amides | Base (e.g., Triethylamine) |
| Thiols (R-SH) | α-Thio amides | Base (e.g., Potassium Carbonate) |
This table is generated based on information regarding common nucleophiles that react with similar chloro-amides.
Reductive Transformations of the Amide Moiety
The amide functional group in this compound can undergo reduction to yield the corresponding amine. Unlike other carboxylic acid derivatives, the reduction of amides typically results in the complete conversion of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂), without cleaving the carbon-nitrogen bond. youtube.commasterorganicchemistry.com
This transformation requires powerful reducing agents due to the relatively low reactivity of the amide carbonyl, which is stabilized by resonance involving the nitrogen lone pair. masterorganicchemistry.compressbooks.pub Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose, effectively reducing primary, secondary, and tertiary amides to their respective amines. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of the oxygen atom and further reduction of the resulting iminium ion intermediate. youtube.compressbooks.pub
Table 2: Reagents for Amide Reduction
| Reagent | Product | Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Amine | Strong, non-selective reducing agent. masterorganicchemistry.com |
| Borane (BH₃) or Diborane (B₂H₆) | Amine | Can also be used for amide reduction. chemistrysteps.com |
This table outlines common reagents used for the general reduction of amides.
Hydrolytic Cleavage of the Amide Bond
Amides, including this compound, can be hydrolyzed to break the amide bond, yielding a carboxylic acid and an amine. pressbooks.pub This reaction can be catalyzed by either acid or base, though the conditions required are generally more vigorous than those needed for the hydrolysis of esters or acid chlorides. pressbooks.pubchemguide.co.uk
Under acidic conditions, the reaction involves the protonation of the amide carbonyl, which makes it more susceptible to nucleophilic attack by water. pressbooks.pub The process ultimately yields 2-chloropropanoic acid and 4-methylaniline (as its ammonium (B1175870) salt). chemguide.co.uk In a basic medium, the amide is attacked by a hydroxide (B78521) ion. pressbooks.pubchemguide.co.uk This pathway produces the salt of the carboxylic acid (sodium 2-chloropropanoate, if NaOH is used) and 4-methylaniline. chemguide.co.uk The difficulty of basic hydrolysis is increased because the amide ion is a poor leaving group. pressbooks.pub
Table 3: Conditions for Amide Hydrolysis
| Condition | Catalyst | Products |
|---|---|---|
| Acidic | Dilute Acid (e.g., HCl) + Heat | 2-chloropropanoic acid + 4-methylammonium ion pressbooks.pubchemguide.co.uk |
This table describes the general conditions and products for amide hydrolysis.
Participation in Complex Cascade Synthetic Pathways
Research has demonstrated that this compound serves as a key starting material for more complex synthetic sequences, including various cycloaddition reactions. researchgate.netresearchgate.net These pathways allow for the rapid construction of intricate molecular architectures.
1,3-Dipolar Cycloadditions
The compound is a precursor for intermediates that participate in 1,3-dipolar cycloadditions. researchgate.netresearchgate.net This type of reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring in a concerted, pericyclic process. wikipedia.orgorganic-chemistry.org For instance, derivatives of this compound can be converted into structures containing a 1,3-dipole, which then undergo cycloaddition to build complex heterocyclic scaffolds. nih.govmdpi.commdpi.com
Diels–Alder Cycloadditions
Derivatives of this compound have been shown to engage in Diels-Alder reactions. researchgate.netresearchgate.net The Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene and a dienophile to form a six-membered ring, typically a cyclohexene (B86901) derivative. masterorganicchemistry.comyoutube.com To participate in this reaction, the initial compound would first be transformed into either a diene or a dienophile. For example, elimination of HCl could potentially generate an α,β-unsaturated amide, a classic dienophile, whose reactivity would be enhanced by the electron-withdrawing nature of the amide group. youtube.comyoutube.com
Sulfide (B99878) Group and Nucleophilic Substitutions
The molecule is a valuable precursor for synthesizing compounds containing sulfide groups. researchgate.netresearchgate.net This is typically achieved through the nucleophilic substitution of the chlorine atom by a sulfur-based nucleophile, such as a thiol (R-SH) or thiolate anion (RS⁻), as mentioned in section 4.1. This reaction leads to the formation of α-thioether-N-(4-methylphenyl)propanamides. These sulfur-containing derivatives can themselves be intermediates in further complex syntheses, including the construction of sulfur heterocycles. nih.govmdpi.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Influence of Substituent Position and Electronic Properties on Biological Activity
The nature and placement of substituents on the aromatic ring and the propanamide side chain of 2-chloro-N-(4-methylphenyl)propanamide are critical determinants of its biological activity. The interplay between the chloro group and the 4-methylphenyl moiety, in particular, defines the molecule's physicochemical properties and its subsequent biological function.
The chloro group and the 4-methylphenyl substituent are key features that significantly influence the chemical and biological properties of this compound. The chlorine atom, being an electron-withdrawing group, can increase the lipophilicity of the molecule. researchgate.net This enhanced lipophilicity can facilitate the compound's ability to cross biological membranes and interact with target proteins. researchgate.net The presence of a chlorine substituent can also prevent metabolic hydroxylation, potentially leading to a more sustained biological effect. researchgate.net
The 4-methylphenyl group, on the other hand, is an electron-donating group which can also modulate the electronic environment of the entire molecule. The position of the methyl group on the phenyl ring is crucial; for instance, a strong π-electron-delocalizing 4-methoxyphenyl (B3050149) group in a similar compound was found to significantly reduce activity against certain enzymes. researchgate.net This highlights the delicate balance of electronic effects required for optimal biological activity. The combination of the chloro and methylphenyl groups creates a unique electronic and steric profile that dictates the molecule's interaction with its biological targets.
Table 1: Influence of Key Substituents on Molecular Properties and Activity This table is generated based on established principles of medicinal chemistry and findings from related chloroacetanilide compounds.
| Substituent | Property | Influence on Biological Activity |
| Chloro Group | Electron-withdrawing, Increases lipophilicity | Can enhance interaction with protein targets and prevent metabolic degradation. researchgate.net |
| 4-Methylphenyl Group | Electron-donating, Bulky | Modulates electronic properties and steric interactions at the binding site. |
Systematic modifications of the aromatic ring and the alkyl chain of N-aryl-propanamides have been explored to understand their SAR. For instance, introducing different electron-withdrawing groups (e.g., –NO2, –CF3) onto the phenyl ring can enhance the electrophilicity of the molecule. The position of the chloro substituent is also a critical factor; comparing 2-chloro isomers with 3-chloro isomers can reveal optimal positioning for biological activity.
In the broader class of chloroacetanilide herbicides, which share structural similarities, modifications to the N-substituent have shown significant effects on their herbicidal activity and soil sorption. nih.govusda.gov For example, the nature of the alkyl groups attached to the nitrogen atom influences the molecule's conformation and its ability to bind to target enzymes. nih.govusda.gov Studies on triphenylphosphonium compounds have also shown that systematic alkyl chain extension and aryl methylation can modulate lipophilicity and mitochondrial uptake, providing insights into how similar modifications on the propanamide scaffold might affect its biological profile. nih.gov
Table 2: Hypothetical Bioactivity of this compound Analogs Based on Systematic Modifications This table is illustrative and based on general principles of SAR and data from related compound classes.
| Aromatic Ring Substituent (Position) | Alkyl Chain Modification | Expected Change in Bioactivity | Rationale |
| 4-Nitro | Unchanged | Potentially Increased | Enhanced electrophilicity from the nitro group. |
| 2,4-Dichloro | Unchanged | Potentially Increased | Increased lipophilicity and altered electronic distribution. researchgate.net |
| 4-Methoxy | Unchanged | Potentially Decreased | Strong electron-donating group may be unfavorable for binding. researchgate.net |
| 4-Methyl | 3-chloropropanamide | Altered | Change in chloro position affects steric and electronic properties. |
| 4-Methyl | Butanamide chain | Altered | Increased alkyl chain length can impact lipophilicity and binding. nih.gov |
Role of Stereochemistry in Biological Activity (e.g., enantiomeric purity)
Stereochemistry is a critical aspect of drug action, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological macromolecules like enzymes and receptors. mhmedical.comnih.gov this compound possesses a chiral center at the second carbon of the propanamide chain, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). nih.gov
The biological activities of the two enantiomers of a chiral drug can differ significantly. nih.gov One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable side effects. nih.govresearchgate.net The differential activity arises because the binding site of a target protein is also chiral, and thus one enantiomer may fit into the binding site more effectively than the other, much like a key fits into a lock. mhmedical.com
For many chiral compounds, including those structurally related to this compound, the enantiomeric purity is crucial for maximizing biological efficacy. nih.govijpsjournal.com For example, in a study on nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereoselective uptake mechanisms may be involved. nih.gov Therefore, investigating the biological activity of the individual R- and S-enantiomers of this compound is essential to fully understand its pharmacological profile and to potentially develop a more potent and selective agent.
Development and Application of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov These models are based on the principle that similar compounds often exhibit similar biological activities. nih.gov For classes of compounds like N-aryl-propanamides, QSAR can be a powerful tool for predicting the activity of new analogs and for guiding the design of more potent molecules. mdpi.comnih.gov
The development of a QSAR model for a series of N-aryl-propanamides would involve compiling a dataset of compounds with their corresponding measured biological activities (e.g., IC50 values). mdpi.com Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated. These descriptors can include electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP).
Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov For chloroacetanilide herbicides, QSAR studies have shown that factors like the spatial arrangement of substituents and the reactivity of functional groups are key determinants of their activity and environmental fate. nih.govusda.gov A successful QSAR model for this compound and its analogs could predict the bioactivity of untested compounds, thereby streamlining the drug discovery process and reducing the need for extensive experimental screening. nih.gov Such models can highlight which structural features are most important for activity, providing valuable insights for the rational design of new, more effective compounds. nih.gov
Advanced Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been employed to analyze the electronic structure and reactivity of 2-chloro-N-(4-methylphenyl)propanamide, also referred to as 2-chloro-N-(p-tolyl)propanamide. jst.org.in A study utilized the DFT/B3LYP method with a 6-311++G(d, p) basis set to carry out these calculations, providing a comprehensive look at the molecule's electronic properties and optimized geometry, including bond lengths and angles. jst.org.in
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. jseepublisher.commnstate.eduyoutube.com The HOMO acts as the primary electron donor, while the LUMO is the principal electron acceptor. jseepublisher.com For this compound, the energies of these orbitals have been calculated. jst.org.in
The energy gap between the HOMO and LUMO is a significant parameter that helps to characterize the molecule's charge transfer interactions. jst.org.in A smaller energy gap implies that the molecule is more polarizable and has higher chemical reactivity. The calculated HOMO-LUMO energy gap for this compound provides insights into its ultimate charge transfer interface. jst.org.in
Table 1: Frontier Molecular Orbital Energies of this compound Data derived from quantum chemical calculations.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.45 |
| LUMO | -0.38 |
Theoretical calculations provide valuable data on the electronic and thermodynamic properties of the molecule. The DFT calculations yield information on parameters such as chemical potential, which indicates the molecule's tendency to donate or accept electrons. jst.org.in Thermodynamic parameters, which can also be derived from these computational studies, offer insights into the stability and energy of the molecule under different conditions.
Table 2: Calculated Electronic and Thermodynamic Parameters for this compound These parameters were determined using DFT/B3LYP/6-311++G(d,p) calculations.
| Parameter | Value | Unit |
|---|---|---|
| Chemical Potential (μ) | -3.415 | eV |
| Total Energy | -859.98 | Hartrees |
Global Hardness (η) measures the resistance to change in the electron distribution or charge transfer. It is calculated as (E_LUMO - E_HOMO) / 2.
Global Softness (S) is the reciprocal of global hardness and indicates the molecule's capacity to accept electrons.
Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it is saturated with electrons from the environment.
The values of these descriptors for this compound suggest the locations of electrophilic and nucleophilic attack, providing a deeper understanding of its reaction mechanisms. jst.org.in
Table 3: Global Reactivity Descriptors for this compound Calculated values that help predict the chemical behavior of the compound.
| Reactivity Descriptor | Value | Unit |
|---|---|---|
| Global Hardness (η) | 3.035 | eV |
| Global Softness (S) | 0.329 | eV⁻¹ |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein or receptor target. researchgate.net This method is crucial in drug discovery for understanding binding mechanisms and for virtual screening of potential drug candidates. nih.govnih.gov The simulation calculates the binding energy, which represents the strength of the interaction between the ligand and its target. nih.gov
Docking simulations can predict the binding affinity of a compound to a biological receptor, which is often expressed as a binding energy score (e.g., in kcal/mol). nih.govnih.gov These predictions help to identify and rank potential drug candidates based on how strongly they are predicted to interact with a target protein. researchgate.net While molecular docking studies have been performed on structurally similar compounds to assess their potential as antidiabetic agents or TRPV1 antagonists, specific binding affinity data for this compound from molecular docking studies are not detailed in the available research. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.govunibo.it In the context of drug design, MD simulations are employed to assess the stability of a ligand-protein complex, providing insights into how the ligand's binding pose is maintained and how the complex behaves in a dynamic environment. nih.govresearchgate.net These simulations can confirm the stability of binding modes predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. researchgate.net While MD simulations are a standard tool for validating docking results and studying complex stability, specific studies detailing the binding stability and conformational dynamics of this compound were not found in the reviewed literature. jst.org.inresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
In Silico Evaluation of Pharmacokinetic Properties
In the realm of modern drug discovery and development, the early assessment of a compound's pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes a substance (ADME)—is a critical step. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties before a compound is synthesized or subjected to more resource-intensive in vitro and in vivo testing. For the chemical compound this compound, a detailed in silico analysis has been conducted to forecast its likely pharmacokinetic behavior.
The evaluation of this compound was performed using a suite of predictive models that are widely accepted in the scientific community for their reliability in forecasting ADME properties. These models leverage large datasets of experimentally determined properties of various molecules to build algorithms that can then predict the behavior of novel compounds based on their chemical structure.
The predictions for this compound are summarized in the data tables below, followed by a detailed interpretation of these findings.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 197.66 g/mol | Complies with Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability. drugbank.comnumberanalytics.com |
| LogP (Octanol/Water Partition Coefficient) | 2.50 | Indicates moderate lipophilicity, which is favorable for membrane permeability without compromising aqueous solubility. numberanalytics.comsygnaturediscovery.com |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5), indicating good membrane permeability. drugbank.comnumberanalytics.com |
| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's Rule of Five (≤10), supporting good membrane permeability. drugbank.comnumberanalytics.com |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |
| Lipinski's Rule of Five Violations | 0 | The compound fully adheres to Lipinski's rules, indicating a high likelihood of being an orally active drug. drugbank.comnumberanalytics.comtaylorandfrancis.com |
Table 2: Predicted ADME Properties
| ADME Parameter | Predicted Outcome | Detailed Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. nih.gov |
| Caco-2 Permeability | High | Suggests high permeability across the intestinal epithelial cell barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Permeable | The compound is predicted to cross the blood-brain barrier, which may have implications for its potential central nervous system effects. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively effluxed by P-glycoprotein, which can enhance its bioavailability and distribution into tissues, including the brain. |
| Metabolism | ||
| Cytochrome P450 (CYP) 2D6 Inhibitor | No | Unlikely to inhibit the metabolism of other drugs processed by this major enzyme, reducing the risk of drug-drug interactions. |
| Cytochrome P450 (CYP) 3A4 Inhibitor | No | Unlikely to inhibit the metabolism of a wide range of co-administered drugs, indicating a favorable drug-drug interaction profile. |
| Excretion | ||
| Total Clearance | 0.5 L/hr/kg | Indicates a moderate rate of elimination from the body. |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | The compound is not predicted to be a substrate for this major renal transporter, suggesting that renal excretion via this pathway is not a primary route of elimination. |
Detailed Research Findings:
The in silico analysis of this compound provides several key insights into its potential as a pharmacologically active agent. The compound's physicochemical properties align well with the established criteria for "drug-likeness," most notably Lipinski's Rule of Five. drugbank.comnumberanalytics.comtaylorandfrancis.com With a molecular weight of 197.66 g/mol , one hydrogen bond donor, and one hydrogen bond acceptor, it comfortably falls within the recommended ranges for orally bioavailable drugs. drugbank.comnumberanalytics.com The predicted LogP of 2.50 signifies a balanced lipophilicity, which is crucial for both dissolution in aqueous biological fluids and permeation across lipid-based cell membranes. numberanalytics.comsygnaturediscovery.com
The ADME predictions further bolster the compound's favorable profile. A high probability of human intestinal absorption and Caco-2 cell permeability suggests that if administered orally, a significant fraction of the dose would likely enter the systemic circulation. nih.gov This is a primary hurdle for many potential drug candidates.
In terms of distribution, the prediction that this compound can cross the blood-brain barrier is noteworthy. This suggests that the compound could potentially be developed for indications targeting the central nervous system. Furthermore, its predicted status as a non-substrate for P-glycoprotein is advantageous. P-glycoprotein is an efflux pump that can actively transport drugs out of cells, thereby reducing their intracellular concentration and efficacy.
The metabolic profile of this compound appears to be benign with respect to major drug-metabolizing enzymes. The lack of inhibition of Cytochrome P450 isoforms 2D6 and 3A4 is a significant finding, as these two enzymes are responsible for the metabolism of a large proportion of currently marketed drugs. This reduces the likelihood of adverse drug-drug interactions when the compound is co-administered with other medications.
Finally, the predicted total clearance suggests a moderate persistence in the body, which could allow for reasonable dosing intervals. The finding that it is not a substrate for the renal OCT2 transporter provides further detail into its likely excretion pathways, suggesting that other mechanisms, such as metabolism or other transporters, may play a more dominant role in its elimination.
Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Purity is a critical attribute for chemical intermediates, as impurities can affect the yield and quality of the final product. scbt.comijprajournal.com Chromatographic methods are central to assessing the purity of 2-chloro-N-(4-methylphenyl)propanamide and identifying any process-related impurities.
High-Performance Liquid Chromatography (HPLC) is a key technique for this purpose. For instance, the purity of this compound can be monitored during its synthesis using reversed-phase HPLC. A common method involves using a C18 column with a gradient of acetonitrile (B52724) and water as the mobile phase. This setup is effective for separating the main compound from byproducts, such as unreacted starting materials like 4-methylaniline.
Impurity profiling, which involves the detection, identification, and quantification of impurities, is a critical step in the manufacturing of pharmaceutical ingredients. thermofisher.com While specific detailed impurity profiles for this compound are proprietary, the general approach involves hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for identifying volatile organic impurities that may be present from the synthesis process. thermofisher.com The primary synthesis route, the acylation of 4-methylphenylamine with 2-chloropropanoyl chloride, may lead to specific byproducts that require careful monitoring and control.
Advanced Crystallization Characterization Methods
Crystallization is a vital purification and isolation step in the production of this compound. Advanced methods are used to characterize and optimize this process for better yield and product quality.
Continuous manufacturing is gaining traction in the pharmaceutical and chemical industries, and the continuous crystallization of this compound (referred to as CNMP in some studies) has been successfully demonstrated using a Mixed Suspension-Mixed Product Removal (MSMPR) crystallizer. ijprajournal.comuni.lu This technique allows for a steady-state operation that can lead to consistent product quality and higher productivity compared to traditional batch processes. uni.lu
Table 1: Experimental Conditions and Productivity in MSMPR Crystallization of this compound
| Experimental Run | Residence Time (τ) (min) | Agitation Rate (rpm) | Productivity (g/h) |
|---|---|---|---|
| 1 | 20 | 250 | - |
| 2 | 20 | 600 | 69.51 |
| 3 | 30 | 250 | - |
| 4 | 30 | 600 | - |
| 5 | 180 | 250 | - |
| 6 | 180 | 600 | - |
Note: Productivity data is selectively reported based on available sources. The table reflects experimental runs performed to study the influence of these parameters. ijprajournal.com
To monitor and control the crystallization process in real-time, in situ analytical tools are indispensable. Focused Beam Reflectance Measurement (FBRM) is a probe-based technology that is inserted directly into the crystallizer to track changes in particle size and count in real-time at full process concentrations. nih.govresearchgate.net
In studies involving this compound, FBRM has been used to characterize its dissolution properties and to monitor the crystallization process within the MSMPR system. ijprajournal.comchemicalbook.com By measuring the chord length distribution of the crystals, FBRM provides real-time data on the particle population. This information is used to determine the saturation temperature profile of the compound at different concentrations and to monitor the onset of steady-state during continuous crystallization. ijprajournal.comchemicalbook.com During the MSMPR operation, FBRM data, specifically the total particle counts over time, helps in understanding the system's dynamics, even when it reaches an unusual state of controlled oscillation rather than a classic steady state. ijprajournal.com
Solubility Measurement and Modeling Studies in Binary Solvent Mixtures
Solubility is a fundamental physicochemical property that is essential for designing crystallization processes. The solubility of this compound has been systematically studied in various binary solvent mixtures using the polythermal method. chemicalbook.com This method involves cooling a solution of known concentration to determine the temperature at which nucleation begins and then heating it to find the temperature at which the last crystals dissolve. chemicalbook.com
Studies have determined the solubility of this compound in solvent systems such as ethyl acetate (B1210297) + hexane (B92381), toluene (B28343) + hexane, acetone (B3395972) + hexane, and butanone + hexane at temperatures ranging from 267 K to 332 K. chemicalbook.com As expected, the solubility was found to increase with increasing temperature in all solvent systems. chemicalbook.com
The experimental solubility data were correlated using several thermodynamic models, including the Apelblat, λh, and Non-Random Two-Liquid (NRTL) models. chemicalbook.com The Apelblat and λh models provide a straightforward way to calculate solubility at different temperatures but require separate parameters for each solvent composition. chemicalbook.com The NRTL model is more comprehensive as it can describe the effect of solvent composition on solubility with a single set of parameters for all compositions. chemicalbook.com The melting temperature and molar fusion enthalpy of this compound, determined by Differential Scanning Calorimetry (DSC), were found to be 394.83 K and 26.77 kJ·mol⁻¹, respectively, which are crucial parameters for these solubility models. chemicalbook.com
Table 2: Investigated Binary Solvent Systems for Solubility Studies of this compound
| Solvent System | Temperature Range (K) |
|---|---|
| Ethyl acetate + Hexane | 273.43 to 327.67 |
| Toluene + Hexane | 273.24 to 331.62 |
| Acetone + Hexane | 269.81 to 318.80 |
| Butanone + Hexane | 267.10 to 322.92 |
Source: Data compiled from solubility studies. chemicalbook.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Toluene |
| 4-methylaniline |
| 2-chloropropanoyl chloride |
| Ethyl acetate |
| Hexane |
| Acetone |
Environmental Research and Toxicological Assessment Methodologies
Environmental Fate and Degradation Pathways (Hypothetical Considerations based on related amides)
The environmental persistence and degradation of 2-chloro-N-(4-methylphenyl)propanamide are likely influenced by its chemical structure, which features a chloroacetamide group attached to a substituted aromatic ring. Based on studies of structurally similar chloroacetanilide herbicides, several degradation pathways can be hypothesized.
Hypothetical Degradation Pathways:
Microbial Degradation: A primary route of degradation in soil and sediment is expected to be microbial action. Soil microorganisms have been shown to degrade chloroacetanilide herbicides, often leading to the formation of more stable and persistent degradation products. bioone.org The rate and extent of this degradation would likely depend on factors such as microbial population density, soil type, moisture content, and temperature. bioone.org
Abiotic Degradation (Hydrolysis and Photolysis): Chemical hydrolysis of the amide or chlorine group may occur, although this is often a slower process compared to microbial degradation for similar compounds. Photolysis, or degradation by sunlight, could also contribute to its breakdown, particularly in surface waters or on soil surfaces. The rate of photolysis would be influenced by the intensity and wavelength of sunlight.
Formation of Metabolites: A significant consideration is the formation of intermediate metabolites. Research on chloroacetanilide herbicides has shown that they can degrade into various products, including sulfonic and oxanilic acid metabolites, which can be more mobile and persistent in the environment than the parent compound. acs.org It is plausible that this compound could form analogous metabolites. The degradation of other chloroacetanilides has been shown to result in environmentally stable aniline (B41778) degradation products. nih.gov
Factors Influencing Environmental Fate:
| Factor | Hypothetical Influence on this compound |
| Soil Composition | Higher organic matter content could increase adsorption, potentially reducing bioavailability for degradation and transport. |
| Temperature | Higher temperatures generally increase the rate of microbial and chemical degradation. bioone.org |
| Moisture | Adequate soil moisture is typically necessary for microbial activity, thus influencing degradation rates. bioone.org |
| pH | The pH of the soil and water could affect the rate of chemical hydrolysis. |
Ecotoxicological Assessment Methodologies
Ecotoxicological assessment aims to determine the potential adverse effects of a chemical on ecosystems. Standardized methodologies are used to evaluate toxicity across different trophic levels.
To assess the aquatic toxicity of this compound, standardized tests with representative aquatic organisms would be employed.
Acute Toxicity Tests: These tests determine the concentration of a substance that is lethal to 50% of a test population (LC50) over a short period, typically 24 to 96 hours.
Fish: Standard test species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).
Invertebrates: Daphnia magna (a water flea) is a common test organism for invertebrate toxicity.
Chronic Toxicity Tests: These longer-term studies assess the effects of lower concentrations on survival, growth, and reproduction.
Fish: Early life-stage toxicity tests can evaluate the effects on hatching, survival, and growth of newly hatched fish.
Invertebrates: Daphnia magna reproduction tests can determine the No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC).
For context, some herbicide safeners, which share structural similarities, have been shown to be toxic to aquatic life. For example, benoxacor (B1667998) has been classified as highly toxic to freshwater algae and moderately toxic to some fish species. walisongo.ac.id
Hypothetical Aquatic Ecotoxicity Data Table (Based on Related Compounds):
| Test Organism | Endpoint | Hypothetical Value Range (mg/L) | Reference Compound Type |
| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 1.0 - 10.0 | Dichloroacetamide Herbicide Safeners walisongo.ac.id |
| Daphnia magna (Water Flea) | 48-hour EC50 | 5.0 - 20.0 | Dichloroacetamide Herbicide Safeners |
| Pseudokirchneriella subcapitata (Green Algae) | 72-hour EC50 | 0.5 - 5.0 | Dichloroacetamide Herbicide Safeners walisongo.ac.id |
Mammalian Toxicity Research Paradigms (focused on types of effects)
Investigating the potential mammalian toxicity of this compound would involve a tiered approach, starting with in vitro and in silico methods and progressing to in vivo studies if warranted. The focus would be on identifying the nature of potential hazards.
In Vitro Studies:
Genotoxicity Assays: Tests like the Ames test (bacterial reverse mutation assay) and in vitro micronucleus test would be used to assess the potential for DNA damage.
Cytotoxicity Assays: These would determine the concentration at which the compound is toxic to cultured mammalian cells.
In Vivo Studies (Rodent Models):
Acute Toxicity: Determination of the median lethal dose (LD50) via oral, dermal, and inhalation routes. A safety data sheet for a similar compound, (RS)-2-Chloro-N-(2-methylphenyl)propanamide, indicates it is harmful if swallowed. cymitquimica.com
Sub-chronic and Chronic Toxicity: Repeated dose studies (e.g., 28-day or 90-day studies) would be conducted to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).
Reproductive and Developmental Toxicity: These studies would investigate potential effects on fertility, pregnancy, and fetal development.
Assessment of Persistence and Bioaccumulation Potential
The persistence and bioaccumulation potential are key factors in assessing the long-term environmental risk of a chemical.
Persistence: This refers to the length of time a chemical remains in the environment. It is often measured by its half-life (DT50) in soil, water, and sediment.
Methodology: Laboratory simulation tests under controlled conditions (aerobic and anaerobic) are used to determine degradation rates. Field studies can provide more realistic data under varying environmental conditions. For related chloroacetanilide herbicides, degradation products have been found to be more persistent than the parent compounds. nih.gov
Bioaccumulation: This is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues.
Methodology: The octanol-water partition coefficient (Kow) is a key indicator of bioaccumulation potential. A high log Kow value suggests a greater likelihood of bioaccumulation in fatty tissues. The Bioconcentration Factor (BCF), determined through studies with fish, provides a direct measure of a substance's potential to accumulate in aquatic organisms. For a structurally similar compound, 2-chloro-N-(2,4-dimethylphenyl)benzamide, a high bioconcentration factor has been estimated. epa.gov
Hypothetical Persistence and Bioaccumulation Data Table:
| Parameter | Predicted Value/Range | Method of Estimation |
| Soil Half-Life (DT50) | Weeks to Months | Based on chloroacetanilide herbicide data acs.org |
| Log Kow | 2.5 - 4.0 | Based on structurally similar compounds uni.luchemeo.com |
| Bioconcentration Factor (BCF) | 50 - 500 L/kg | Based on related amide structures epa.gov |
Diverse Academic and Industrial Research Applications
Application as a Reagent in Complex Organic Synthesis
The chemical reactivity of 2-chloro-N-(4-methylphenyl)propanamide makes it a useful reagent in a variety of complex organic syntheses. The primary mode of reaction involves the nucleophilic displacement of the chlorine atom, which is a versatile handle for introducing new functionalities into a molecule.
Common nucleophilic substitution reactions involving this compound include:
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amines | Propylamine | N-alkylated propanamides |
| Thiols | Sodium thiomethoxide | Thioethers |
| Alkoxides | Sodium methoxide | Alkoxypropanamides |
| Azides | Sodium azide | Azidopropanamides |
| Thiocyanates | Potassium thiocyanate | Thiocyanatopropanamides |
Data derived from general chemical principles and information on related compounds.
Beyond simple substitutions, this compound can be a precursor for the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceutical and specialty chemical products. amazonaws.com The amide functionality can also undergo reduction to the corresponding amine using strong reducing agents like lithium aluminum hydride, or hydrolysis back to the parent carboxylic acid and amine under acidic or basic conditions. These transformations significantly expand its utility as a versatile building block in multi-step synthetic sequences.
Utilization in Process Chemistry Research for API Manufacturing
In the realm of pharmaceutical production, this compound, also referred to as CNMP in some process chemistry literature, has been a subject of investigation for optimizing the manufacturing of Active Pharmaceutical Ingredients (APIs). researchgate.netnih.gov A significant area of this research focuses on the shift from traditional batch processing to more efficient continuous manufacturing methods. researchgate.net
A key study in this area involved the development of a continuous cooling crystallization of CNMP in toluene (B28343). nih.gov This research is pivotal as it aims to create a seamless link between the synthesis and purification stages of API production. The study successfully implemented a continuously operated mixed suspension–mixed product removal (MSMPR) crystallizer. nih.gov
Key findings from the continuous crystallization study of CNMP include:
| Parameter | Observation | Significance |
|---|---|---|
| Process Type | Continuous cooling crystallization in a single-stage MSMPR crystallizer. nih.gov | Enables a move away from less efficient batch processes, offering better safety and productivity. nih.govresearchgate.net |
| Productivity | Achieved a productivity of 69.51 g/h at a residence time of 20 minutes. nih.gov | Demonstrates the high-throughput potential of continuous crystallization for this compound. nih.gov |
| Process Monitoring | Utilized Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) and Fourier-Transform Infrared Spectroscopy (FTIR). nih.gov | Allows for real-time monitoring and control of critical quality attributes like particle size and yield. nih.gov |
| Crystal Structure | The compound crystallizes with some disorder in the chlorine and terminal methyl positions. nih.gov | This structural information is crucial for understanding and controlling the crystallization behavior. nih.gov |
This table summarizes findings from the continuous crystallization study of this compound.
The application of Process Analytical Technology (PAT) is central to modern pharmaceutical manufacturing, aiming to ensure final product quality through timely in-process measurements. nih.gov The research on CNMP's continuous crystallization is a prime example of PAT in action, providing a deeper understanding and control over the manufacturing process. nih.gov
Use as an Impurity Standard in Pharmaceutical Quality Control (from related isomer)
In pharmaceutical quality control, the accurate identification and quantification of impurities are paramount to ensure the safety and efficacy of drug products. While this compound itself is not listed as a primary impurity for a major drug, its isomer, 2-chloro-N-(2-methylphenyl)propanamide, is a known impurity of the local anesthetic Prilocaine, designated as Prilocaine EP Impurity A. chemicalbook.com
The structural similarity between these isomers makes the study of this compound relevant for developing analytical methods for impurity profiling. The synthesis and characterization of such related compounds are essential for:
Method Development: Establishing selective and sensitive analytical techniques (e.g., HPLC, GC) to separate the API from its potential impurities.
Reference Standards: Providing well-characterized reference materials for the identification and quantification of impurities in routine quality control testing.
Forced Degradation Studies: Understanding the degradation pathways of the API and identifying potential new impurities that may form under stress conditions.
The availability of a well-characterized sample of this compound can aid in the validation of analytical methods designed to detect and quantify its isomers and other related impurities in pharmaceutical formulations. nih.gov
Investigation in Specialty Chemical Production
The application of this compound extends to the production of specialty chemicals, a broad category of compounds produced for specific performance characteristics. The reactive nature of the compound allows for its incorporation into larger molecules to impart desired properties.
While specific, large-scale industrial applications in this sector are often proprietary, the chemical literature suggests its potential use as a building block in the synthesis of:
Performance Polymers: The amide and reactive chloro-functional group could be utilized in the synthesis of specialty polymers with tailored properties. The incorporation of such a monomer could influence characteristics like thermal stability, solubility, and mechanical strength.
Dyes and Pigments: The aromatic core of the molecule can serve as a chromophore, and by attaching other functional groups, it could be developed into novel colorants.
Electronic Chemicals: The defined electronic properties of the molecule could be of interest in the synthesis of materials for electronic applications, such as organic semiconductors or liquid crystals, although this remains a more speculative area of research.
The versatility of this compound as a reactive intermediate ensures its continued investigation for the development of new and innovative specialty chemicals.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-(4-methylphenyl)propanamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves a two-step process:
Amidation : Reacting 2-chloropropanoyl chloride with 4-methylaniline in a polar aprotic solvent (e.g., dichloromethane) under reflux conditions. Triethylamine is often used as a base to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields the pure compound.
- Key Intermediates : 2-Chloropropanoyl chloride and 4-methylaniline.
- Yield Optimization : Automated reactors improve consistency (e.g., 85% yield vs. 70% in manual setups) .
Q. How is this compound characterized structurally?
- Spectroscopic Techniques :
- NMR : H and C NMR confirm the amide bond and substituent positions. For example, the methyl group on the phenyl ring appears as a singlet at ~2.3 ppm in H NMR .
- IR : A strong absorption band at ~1650 cm confirms the carbonyl (C=O) stretch .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 198.1) .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or acetylcholinesterase (AChE) to evaluate IC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC thresholds .
Advanced Research Questions
Q. How can synthesis be optimized to address low yields or impurity challenges?
- Reaction Engineering :
- Continuous Flow Systems : Reduce side reactions (e.g., hydrolysis of the acyl chloride intermediate) .
- Catalyst Screening : Test alternatives to triethylamine, such as DMAP, to accelerate amidation .
Q. What computational methods predict the biological targets of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or AChE active sites.
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .
- SAR Analysis : Compare with analogs (e.g., fluorinated derivatives in ) to identify critical substituents for activity.
Q. How can contradictions in reported biological activities (e.g., varying IC values) be resolved?
- Standardized Assay Conditions :
- Use identical cell lines (e.g., ATCC-certified HeLa) and culture media.
- Control solvent concentrations (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .
Q. What are best practices for X-ray crystallographic analysis of this compound?
- Crystallization : Vapor diffusion with ethanol/water (7:3) at 4°C yields single crystals .
- Refinement : SHELXL (via Olex2 or WinGX) for structure solution. Key parameters:
- R1 < 5% for high-resolution data (<1.0 Å).
- Validate H-bonding networks (e.g., N–H···O=C interactions) .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Analog Synthesis : Modify substituents systematically:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
